molecular formula C14H13BrN6O4 B11048194 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No. B11048194
M. Wt: 409.19 g/mol
InChI Key: CBCJUMJCPCBAGU-UHFFFAOYSA-N
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Description

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

    Oxadiazole Formation: The oxadiazole ring is formed by reacting a suitable nitrile with hydroxylamine hydrochloride under basic conditions.

    Coupling Reactions: The brominated pyrazole and the oxadiazole are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves amidation with 2-[(furan-2-ylcarbonyl)amino]ethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2,4-oxadiazole-5-carboxamide
  • N-(2-(Furan-2-ylcarbonyl)aminoethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide lies in its combination of a brominated pyrazole ring, a furan moiety, and an oxadiazole ring. This combination of functional groups and heterocycles provides a unique set of chemical properties and potential biological activities that are not found in simpler or more common compounds.

properties

Molecular Formula

C14H13BrN6O4

Molecular Weight

409.19 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H13BrN6O4/c15-9-6-18-21(7-9)8-11-19-14(25-20-11)13(23)17-4-3-16-12(22)10-2-1-5-24-10/h1-2,5-7H,3-4,8H2,(H,16,22)(H,17,23)

InChI Key

CBCJUMJCPCBAGU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br

Origin of Product

United States

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